molecular formula C9H10BrN3O4 B14176879 N-(3-Bromopropyl)-2,4-dinitroaniline CAS No. 918968-48-6

N-(3-Bromopropyl)-2,4-dinitroaniline

Cat. No.: B14176879
CAS No.: 918968-48-6
M. Wt: 304.10 g/mol
InChI Key: DWNNAVLQUMGMNM-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl)-2,4-dinitroaniline is an organic compound characterized by the presence of a bromopropyl group attached to a dinitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromopropyl)-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C) to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromopropyl)-2,4-dinitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMSO or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce additional substituents on the aromatic ring.

Major Products Formed

    Nucleophilic Substitution: Products include N-substituted derivatives where the bromine atom is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: Products include further substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(3-Bromopropyl)-2,4-dinitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Bromopropyl)-2,4-dinitroaniline involves its interaction with biological molecules through its bromopropyl and dinitroaniline groups. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dinitroaniline moiety can interact with aromatic residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromopropyl)-2,4-dinitroaniline is unique due to the combination of the bromopropyl and dinitroaniline groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and a reactive bromopropyl group makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

918968-48-6

Molecular Formula

C9H10BrN3O4

Molecular Weight

304.10 g/mol

IUPAC Name

N-(3-bromopropyl)-2,4-dinitroaniline

InChI

InChI=1S/C9H10BrN3O4/c10-4-1-5-11-8-3-2-7(12(14)15)6-9(8)13(16)17/h2-3,6,11H,1,4-5H2

InChI Key

DWNNAVLQUMGMNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCBr

Origin of Product

United States

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